molecular formula C17H13Cl2NO B13024094 6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline

6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline

Cat. No.: B13024094
M. Wt: 318.2 g/mol
InChI Key: OIHTYPXIVDYHNE-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxyquinoline.

    Chlorination: The 2-methoxyquinoline undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Benzylation: The chlorinated intermediate is then subjected to benzylation using 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-(3-chlorobenzyl)-2-quinolone.

    Reduction: Formation of 6-chloro-3-(3-chlorobenzyl)-2-methoxyaniline.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methoxyquinoline: Lacks the benzyl group, leading to different biological activities.

    3-(3-Chlorobenzyl)-2-methoxyquinoline: Lacks the chlorine atom at the 6-position, affecting its reactivity and applications.

    2-Methoxyquinoline: The parent compound, used as a starting material for various derivatives.

Uniqueness

6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline is unique due to the presence of both chlorine atoms and the benzyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other fields.

Properties

Molecular Formula

C17H13Cl2NO

Molecular Weight

318.2 g/mol

IUPAC Name

6-chloro-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline

InChI

InChI=1S/C17H13Cl2NO/c1-21-17-13(7-11-3-2-4-14(18)8-11)9-12-10-15(19)5-6-16(12)20-17/h2-6,8-10H,7H2,1H3

InChI Key

OIHTYPXIVDYHNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Cl)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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